molecular formula C16H22N2O B13935996 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63978-12-1

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13935996
CAS No.: 63978-12-1
M. Wt: 258.36 g/mol
InChI Key: MAQBLRFYCNOQJD-UHFFFAOYSA-N
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Description

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a heterocyclic compound with the molecular formula C16H22N2O. It is characterized by a bicyclic structure containing nitrogen atoms, making it part of the diazabicyclo family. This compound has a molecular weight of 258.36 g/mol and a density of 1.117 g/cm³ .

Preparation Methods

The synthesis of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be compared to other similar compounds, such as:

These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique propionyl group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.

Properties

CAS No.

63978-12-1

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C16H22N2O/c1-2-16(19)18-14-8-9-15(18)12-17(11-14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3

InChI Key

MAQBLRFYCNOQJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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